Ebselen
Overview
Description
Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is an organoselenium compound with significant antioxidant properties. It mimics the activity of the enzyme glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage by reducing reactive oxygen species. Due to its multifunctional nature, this compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, cytoprotective, and neuroprotective effects .
Mechanism of Action
Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound with a wide range of biological activities .
Target of Action
This compound primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in various cellular processes, including antioxidant defenses and immune systems .
Mode of Action
This compound mimics the activity of glutathione peroxidase (GPx), a key antioxidant enzyme . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to GPx . This process involves a three-step mechanism where ROS oxidize the resting state selenol (EBS-SeH) to selenenic acid (EBS-SeOH), which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (EBS-SeSG) . This compound also reacts with the thioredoxin (Trx) system .
Biochemical Pathways
This compound affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and antioxidant defenses . It also inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c .
Pharmacokinetics
It’s known that this compound has significant cellular toxicity, which necessitates appropriate studies to redesign this compound-based therapy for clinical trials .
Result of Action
This compound has a wide range of effects at the molecular and cellular levels. It provides efficient protection against cell death induced by various agents . It also degrades the extracellular polymeric layer and attenuates quorum sensing by inhibiting particular hydrolases (urease and proteases) . Moreover, this compound has been shown to alleviate articular cartilage degeneration in a rat knee osteoarthritis model .
Action Environment
The action of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Ebselen interacts with specific cysteine thiol groups in proteins . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase (GPx) . This compound also reacts with the thioredoxin (Trx) system . It is an excellent substrate for the mammalian thioredoxin reductase (TrxR) and acts as a highly efficient oxidant of the reduced Trx .
Cellular Effects
This compound has important effects on inflammation, apoptosis, oxidative stress, cell differentiation, immune regulation, and neurodegenerative disease . It exhibits anti-microbial, detoxifying, and anti-tumor activity . This compound can alleviate oxidative stress in cells and tissues, restore cells from ROS-induced damage, and potentially prevent diseases caused by oxidative stress .
Molecular Mechanism
The general mechanism of action of this compound involves reactions with specific cysteine thiol groups in proteins . This compound catalyzes the reduction of ROS in a manner similar to GPx . This process operates by a simple, three-step mechanism involving changes in the oxidation state of the active site (SeCys) residue . ROS oxidize the resting state selenol (this compound-SeH) to selenenic acid (this compound-SeOH), which is reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (this compound-SeSG) .
Temporal Effects in Laboratory Settings
This compound uptake appears to peak after 2 hours, following which the cellular Se content declines, probably due to metabolic complexation and drug efflux .
Dosage Effects in Animal Models
In animal models, this compound has shown to have significant effects. For instance, it was found to reduce the mean bacterial count by 85% at a concentration of 8 μg/mL in a study using the whole animal Caenorhabditis elegans infected with methicillin-resistant S. aureus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase .
Transport and Distribution
This compound is a lipid-soluble compound, and therefore readily enters the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebselen can be synthesized through several methods:
Reaction of primary amines with 2-(chloroseleno)benzoyl chloride: This method involves the reaction of primary amines (RNH2) with 2-(chloroseleno)benzoyl chloride to form the benzoisoselenazolone ring system.
Ortho-lithiation of benzanilides followed by oxidative cyclization: This method uses ortho-lithiation of benzanilides with n-butyllithium, followed by oxidative cyclization mediated by cupric bromide.
Cu-catalyzed selenation/heterocyclization of o-halobenzamides: This method involves the efficient copper-catalyzed selenation and heterocyclization of o-halobenzamides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Ebselen undergoes various types of chemical reactions, including:
Oxidation: this compound catalyzes the reduction of reactive oxygen species, similar to glutathione peroxidase.
Substitution: This compound reacts with thiol groups in proteins, forming selenenyl sulfide bonds.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and glutathione for reduction. The major products formed from these reactions are selenenic acid and selenenyl sulfide intermediates .
Scientific Research Applications
Ebselen has a wide range of scientific research applications:
Chemistry: This compound is used as a catalyst in various organic reactions due to its unique redox properties.
Medicine: This compound is being investigated for its potential therapeutic effects in treating conditions such as cardiovascular diseases, stroke, atherosclerosis, and cancer It is also being explored as a treatment for hearing loss, bipolar disorder, and infections caused by Clostridioides difficile.
Comparison with Similar Compounds
Ebselen is unique among organoselenium compounds due to its multifunctional nature and ability to mimic glutathione peroxidase activity. Similar compounds include:
Selenomethionine: An organoselenium compound with antioxidant properties, but less versatile compared to this compound.
Selenocystamine: Another organoselenium compound with antioxidant properties, but with different biological targets compared to this compound.
This compound’s ability to interact with multiple biological targets and its potential therapeutic applications make it a unique and valuable compound in scientific research and medicine .
Properties
IUPAC Name |
2-phenyl-1,2-benzoselenazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEFUKCXAQOFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045150 | |
Record name | Ebselen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID56422439 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60940-34-3 | |
Record name | Ebselen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60940-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ebselen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebselen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ebselen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ebselen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EBSELEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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